(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol
Description
(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol is a norbornene-derived compound featuring a bicyclic framework with a methanethiol (-CH₂SH) substituent. These analogs share the bicyclo[2.2.1]hept-5-en-2-yl core, enabling comparative analysis of substituent-driven properties. The thiol group confers unique reactivity, including nucleophilicity, redox activity, and metal coordination, distinguishing it from oxygen- or nitrogen-containing counterparts .
Properties
CAS No. |
632325-23-6 |
|---|---|
Molecular Formula |
C8H12S |
Molecular Weight |
140.25 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylmethanethiol |
InChI |
InChI=1S/C8H12S/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2 |
InChI Key |
GSHBELPFKVPNBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The norbornene is functionalized by introducing a thiol group. This can be achieved through a series of reactions, including halogenation followed by nucleophilic substitution with a thiol reagent.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and conditions such as basic or acidic environments are employed.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Sulfides (R-S-R).
Substitution: Various substituted norbornene derivatives.
Scientific Research Applications
(Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.1]hept-5-en-2-yl)methanethiol involves its reactivity with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with electrophiles, leading to the formation of new compounds.
Pathways: The compound can participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Key Observations :
- This contrasts with urea derivatives, which require isocyanate intermediates .
- Functional Group Stability : Esters (e.g., isobutyrate) and ureas exhibit higher thermal stability (mp = 88–141°C) compared to alcohols or amines, which are more prone to oxidation or hydrolysis .
Physical and Chemical Properties
Table 2: Comparative Properties of Analogs
Key Observations :
- Thiol vs. Alcohol: Thiols exhibit lower boiling points than alcohols due to weaker hydrogen bonding. Methanol derivatives have notable odors, but thiols are expected to have stronger, sulfurous smells .
- Chemical Reactivity: Thiols form disulfides (-S-S-) under oxidative conditions, unlike amines or alcohols. This property is critical in self-assembled monolayers (SAMs) and polymer crosslinking .
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